Triacontyl acetate
Overview
Description
It is typically found as a colorless liquid or solid and is known for its solubility in organic solvents like ethanol, chloroform, and benzene, while being insoluble in water . This compound is commonly used in the fragrance industry, food industry, and for the preparation of lubricants and industrial coatings .
Preparation Methods
The preparation of triacontyl acetate involves a multi-step synthetic process:
Oxidation of n-dodecane: n-Dodecane is first converted into n-dodecanal through an oxidation reaction.
Esterification: The n-dodecanal undergoes an esterification reaction with acetic acid to form acetic acid dodecyl ester.
Oxidative Hydrogenation: Finally, the acetic acid dodecyl ester is subjected to oxidative hydrogenation to yield this compound.
Chemical Reactions Analysis
Triacontyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
Triacontyl acetate has diverse applications in scientific research:
Chemistry: It is used as a model compound in the study of esterification and hydrolysis reactions.
Biology: It is utilized in the study of lipid metabolism and as a component in the formulation of biological assays.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: It is employed in the production of lubricants, coatings, and as a fragrance ingredient in perfumes and cosmetics
Mechanism of Action
The mechanism of action of triacontyl acetate involves its interaction with lipid membranes and enzymes. It can modulate the fluidity of lipid bilayers and influence enzyme activity by acting as a substrate or inhibitor. The exact molecular targets and pathways are still under investigation, but its effects on lipid metabolism and membrane dynamics are well-documented .
Comparison with Similar Compounds
Triacontyl acetate can be compared with other long-chain esters such as:
Melissyl acetate: Similar in structure but with different chain lengths and functional properties.
Cetyl acetate: Another long-chain ester with applications in cosmetics and industrial lubricants.
Stearyl acetate: Used in similar applications but with distinct physical and chemical properties
This compound stands out due to its unique combination of chain length, solubility properties, and versatility in various applications.
Properties
IUPAC Name |
triacontyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-34-32(2)33/h3-31H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQVOKLGCDAZBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194579 | |
Record name | 1-Triacontanol, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41755-58-2 | |
Record name | 1-Triacontanol, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041755582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Triacontanol, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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